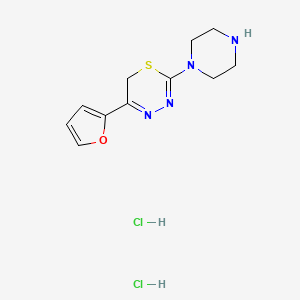

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Description

Properties

IUPAC Name |

5-(furan-2-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS.2ClH/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15;;/h1-2,7,12H,3-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXCEESPUHUGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CO3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,3,4-Thiadiazine Core

- Starting Materials : The synthesis begins with 2-furoyl hydrazine or 2-furoyl thiosemicarbazide derivatives as precursors to introduce the 2-furyl substituent at the 5-position of the thiadiazine ring.

- Cyclization : The key step involves cyclization with carbon disulfide or related sulfur sources under acidic or basic conditions to form the 1,3,4-thiadiazine ring.

- Typical Conditions : Reflux in ethanol or other polar solvents with acid catalysts (e.g., hydrochloric acid) or dehydrating agents facilitates ring closure.

Representative Synthetic Route (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of 2-furoyl thiosemicarbazide | 2-furoyl hydrazine + thiocarbonyl reagents under reflux | Formation of thiosemicarbazide intermediate |

| 2. Cyclization to 1,3,4-thiadiazine | Acidic reflux with dehydrating agent (e.g., POCl3) | Formation of 5-(2-furyl)-1,3,4-thiadiazine ring |

| 3. Halogenation or activation at 2-position | Treatment with halogenating agents or acid chlorides | Introduction of leaving group for substitution |

| 4. Nucleophilic substitution with piperazine | Piperazine, DMF, 60–90 °C, inert atmosphere | Formation of 2-piperazin-1-yl substituted thiadiazine |

| 5. Salt formation | HCl in ethanol or ether | Isolation of dihydrochloride salt |

Analytical Characterization and Purity Assessment

- Thin Layer Chromatography (TLC) is used for monitoring reaction progress and assessing purity.

- Infrared Spectroscopy (IR) confirms functional groups such as thiadiazine ring, furyl substituent, and piperazine moiety.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed structural confirmation, including chemical shifts corresponding to the furyl ring protons and piperazine methylene protons.

- Mass Spectrometry (MS) : Electron Impact (EI) or Electrospray Ionization (ESI) MS confirms molecular weight and fragmentation pattern.

- Melting Point Determination : Dihydrochloride salts typically show sharp melting points indicative of purity.

Research Findings and Yield Data

Due to the scarcity of direct studies on this compound, yields and optimization data are extrapolated from related thiadiazole and thiadiazine derivatives:

| Step | Typical Yield (%) | Notes |

|---|---|---|

| Cyclization to thiadiazine | 70–85% | Dependent on reaction time and temperature |

| Piperazine substitution | 60–75% | Requires anhydrous conditions for best yield |

| Salt formation | >90% | High purity and crystallinity achieved |

Comparative Notes on Related Compounds

- Analogous syntheses of 1,3,4-thiadiazoline-2-thiones with piperazinyl substitution have been reported with similar methodologies involving thiosemicarbazide precursors and piperazine nucleophiles.

- The use of acid chlorides derived from thiadiazole carboxylates to couple with piperazine derivatives is documented in patent literature, providing a route to related thiadiazole amides.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiadiazine ring can be reduced to form thiadiazolidines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Furanones.

Reduction: Thiadiazolidines.

Substitution: Substituted piperazines.

Scientific Research Applications

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the thiadiazine ring:

5-(1,3-Benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine Dihydrochloride

- Substituent : 1,3-Benzodioxol-5-yl (electron-rich, bulky aromatic group).

- Molecular Formula : C₁₄H₁₈Cl₂N₄O₂S.

- Molecular Weight : 377.29 g/mol.

- However, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy .

5-(4-Chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl Derivatives

- Substituent : 4-Chlorophenyl (halogenated aromatic group).

- Example Compound : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide.

- Synthesis: Utilizes HOBt/EDC coupling agents with 84% yield, indicating robust methodology.

Piperazine-Containing Analogues

- Example : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0).

- Key Features : The Fmoc-protected piperazine highlights the versatility of piperazinyl groups in medicinal chemistry, often used as spacers or for amine protection during synthesis .

Comparative Analysis Table

Biological Activity

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and pharmacological implications based on various research findings.

Chemical Structure and Properties

The compound consists of a thiadiazine ring fused with a piperazine moiety and a furyl group. Its molecular formula is , with a molecular weight of approximately 267.2 g/mol. The presence of the furyl group is crucial for its biological activity, as it enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent antibacterial and antifungal activities. In one study, certain piperazine derivatives were found to inhibit bacterial growth at concentrations as low as 10 μg/mL, outperforming standard antibiotics like ciprofloxacin and miconazole .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was observed that certain derivatives could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. For example, in vitro studies revealed that some piperazine derivatives achieved up to 87% inhibition of TNF-α at a concentration of 10 μM . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Anticonvulsant Activity

Thiadiazine compounds have been researched for their anticonvulsant properties. In animal models, certain thiadiazine derivatives exhibited protective effects against seizures, indicating potential applications in epilepsy management . The mechanism may involve modulation of neurotransmitter systems or ion channels, although further studies are required to elucidate the exact pathways involved.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of the compound to evaluate their biological activities. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 5a | Antimicrobial (MIC = 10 μg/mL) | |

| 5c | Anti-inflammatory (TNF-α inhibition = 87%) | |

| 6a | Anticonvulsant (protective in animal models) |

These findings underscore the versatility of thiadiazine derivatives in medicinal chemistry.

Pharmacological Implications

The pharmacological implications of these findings are significant. The ability of this compound to modulate inflammatory responses and provide antimicrobial effects positions it as a candidate for further development into therapeutic agents for various diseases.

Q & A

Q. What are the optimal synthetic pathways for 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with furan-containing aldehydes. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF or chloroform) enhance solubility of intermediates .

- Catalysts: Triethylamine or similar bases are critical for deprotonation and cyclization .

- Temperature control: Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

Yield optimization requires factorial design experiments (e.g., varying molar ratios, time, and temperature) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer:

- 1H/13C NMR: Confirm the presence of the furyl (δ 6.3–7.2 ppm) and piperazine (δ 2.5–3.5 ppm) moieties. Compare shifts with analogs like 5-((2,4-dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol .

- HPLC-MS: Quantify purity and detect impurities (e.g., dihydrochloride counterion loss during synthesis) .

- XRD: Resolve crystallographic ambiguities in the thiadiazine ring conformation .

Q. How can researchers link this compound’s structure to potential pharmacological mechanisms?

- Methodological Answer: Use a conceptual framework integrating:

- Molecular docking: Screen against targets (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS receptors .

- SAR studies: Compare with analogs like 5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride to identify critical substituents .

Advanced Research Questions

Q. How should contradictory data on this compound’s stability under varying pH conditions be resolved?

- Methodological Answer:

- Controlled degradation studies: Perform accelerated stability testing (e.g., 40°C/75% RH) with UPLC monitoring to identify degradation products .

- Mechanistic analysis: Use DFT calculations to model protonation states of the piperazine and thiadiazine groups, which influence hydrolysis pathways .

- Cross-validation: Compare results with structurally related compounds (e.g., ofloxacin N-oxide hydrochloride, which shares labile piperazine derivatives) .

Q. What experimental designs are suitable for elucidating the compound’s role in modulating enzyme kinetics?

- Methodological Answer:

- Enzyme inhibition assays: Use Michaelis-Menten kinetics with varying substrate concentrations and inhibitors. For example, test acetylcholinesterase inhibition due to the thiadiazine ring’s electrophilic properties .

- Factorial design: Vary enzyme concentration, temperature, and inhibitor dose to isolate synergistic effects .

- Control for non-specific binding: Include reference standards like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to validate specificity .

Q. How can researchers address discrepancies in reported bioactivity data across in vitro vs. in vivo models?

- Methodological Answer:

- Pharmacokinetic profiling: Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain bioavailability gaps .

- Theoretical reconciliation: Apply a compartmental model to reconcile in vitro IC50 values with in vivo efficacy, accounting for blood-brain barrier permeability of the furyl group .

- Cross-species validation: Use transgenic models to assess species-specific metabolic pathways (e.g., cytochrome P450 isoforms) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.